oxalic acid;N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine
Description
Oxalic acid;N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine is a complex organic compound that combines the properties of oxalic acid and an amine derivative. . The amine component, N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine, is a tertiary amine with a phenylpropan-2-yl group attached to a phenoxypropyl chain.
Properties
IUPAC Name |
oxalic acid;N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.C2H2O4/c1-4-5-16-23-17-9-18-24-21-14-12-20(13-15-21)22(2,3)19-10-7-6-8-11-19;3-1(4)2(5)6/h6-8,10-15,23H,4-5,9,16-18H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPKYJGXRDLBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine involves multiple steps. The preparation typically starts with the synthesis of the amine component. This can be achieved through a series of reactions including alkylation, reduction, and substitution reactions. The final step involves the reaction of the amine with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-pressure conditions to optimize yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Oxalic acid;N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxalic acid;N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The phenylpropan-2-yl group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amine derivatives and phenoxypropyl compounds such as:
Phenylacetone: An organic compound with a phenyl group attached to a propanone chain.
Phenoxypropanolamines: Compounds with a phenoxy group attached to a propanolamine chain.
Uniqueness
Oxalic acid;N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine is unique due to its combination of oxalic acid and a complex amine derivative. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
